molecular formula C9H16O3 B3058142 tetrahydro-2-(oxiranylethoxy)-2H-pyran CAS No. 88055-58-7

tetrahydro-2-(oxiranylethoxy)-2H-pyran

Cat. No. B3058142
CAS RN: 88055-58-7
M. Wt: 172.22 g/mol
InChI Key: SKTILYNYMACXGO-UHFFFAOYSA-N
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Description

Tetrahydro-2-(oxiranylethoxy)-2H-pyran is an organic compound with the molecular formula C9H16O3 . It contains a tetrahydropyran (THP) ring, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is also known by other names, including oxane and 1,5-epoxypentane .


Synthesis Analysis

The synthesis of tetrahydropyran involves hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst. This procedure adds four hydrogen atoms to the dihydropyran ring, resulting in the formation of tetrahydropyran. The compound is a colorless volatile liquid. Although tetrahydropyran itself is relatively obscure, its derivatives find common use in organic synthesis .


Molecular Structure Analysis

Tetrahydropyran adopts a chair conformation in the gas phase, with Cs symmetry . This conformation ensures its lowest energy state. The ring contains five carbon atoms and one oxygen atom, forming a stable six-membered ring .


Physical And Chemical Properties Analysis

  • Flash Point : -15.6 °C (3.9 °F; 257.5 K)

Scientific Research Applications

Kinetics and Mechanism of Pyrolysis

A study on the kinetics and mechanism of the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, which include variants of tetrahydro-2-(oxiranylethoxy)-2H-pyran, highlights its significance in chemical reactions under specific conditions. This research provides insight into the homogeneous, unimolecular pyrolysis process, yielding dihydro-2H-pyran (DHP) and substituted phenols. This is crucial for understanding the chemical behavior of such compounds at high temperatures and pressures (Álvarez-Aular et al., 2018).

Quantum Chemical Studies

Research into quantum chemical methodologies for studying carbohydrate reactivity uses tetrahydro-2-(oxiranylethoxy)-2H-pyran as a model compound. This approach is vital for examining reactions involving oxocarbenium ions, providing a foundation for understanding complex enzymatic processes and carbohydrate chemistry (Mohr, Bryce, & Hillier, 2001).

Synthesis and Protective Group Applications

In the field of organic synthesis, tetrahydro-2-(oxiranylethoxy)-2H-pyran is utilized for illustrating key concepts like Markownikov Addition and protecting group strategies. The compound serves as an example to demonstrate advanced NMR phenomena and the formation of functional groups, which are essential concepts in organic chemistry education (Brisbois, Batterman, & Kragerud, 1997).

Applications in Diverse Chemical Syntheses

The compound plays a role in diverse chemical syntheses, such as in the creation of libraries of substituted tetrahydropyrones. These libraries are useful for screening against various biological targets, highlighting the compound's potential in medicinal chemistry and drug discovery (Zaware et al., 2011).

Catalysis and Stereochemistry

Tetrahydro-2-(oxiranylethoxy)-2H-pyran is significant in studies of catalysis and stereochemistry. For instance, research on the stereospecific synthesis of substituted tetrahydropyran rings showcases the compound's role in understanding catalytic processes and chirality transfer in chemical reactions (Uenishi, Ohmi, & Ueda, 2005).

Safety And Hazards

  • LDLo (lowest published) : 3000 mg/kg (oral, rat)

Future Directions

: Barbasiewicz, M., Brud, A., Mąkosza, M. (2007). Synthesis, 1209-1213. : Tetrahydropyran synthesis. Organic Chemistry Portal. Link : Wikipedia. Tetrahydropyran. Link : Tejedor, D., Delgado-Hernández, S., Diana-Rivero, R., Díaz-Díaz, A., García-Tellado, F. (2019). Molecules, 24(16), 2904. Link : Mol-Instincts. Tetrahydro-2-(oxiranylethoxy)-2H-pyran. [Link](https://www.molinstincts.com/molar-mass/tetrahydro-2-oxiranyleth

properties

IUPAC Name

2-[2-(oxiran-2-yl)ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-5-10-9(3-1)11-6-4-8-7-12-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTILYNYMACXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463655
Record name tetrahydro-2-(oxiranylethoxy)-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2-(oxiranylethoxy)-2H-pyran

CAS RN

88055-58-7
Record name tetrahydro-2-(oxiranylethoxy)-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500-mL flask containing 2-(3-butenyloxy)tetrahydropyran (49.0 g, 0.314 mol) in CH2Cl2 (500 mL) under a nitrogen atmosphere and cooled to 0° C. was added freshly crystallized m-chloroperoxybenzoic acid (95 g, 0.55 mol). The mixture was maintained at 0° C. for a period of 24 h. The precipitated benzoic acid was removed via vacuum filtration. The filtrate thus obtained was washed successively with 10% aqueous sodium hydroxide (500 mL) and saturated aqueous sodium sulfite (500 mL), respectively, the organic layer dried over anhydrous MgSO4 and concentrated in vacuo to afford tetrahydro-2-(oxiranylethoxy)-2H-pyran as a pure clear colorless liquid (52 g, 95%), which was used without any further purification: 1H NMR (CDCl3, 300 MHz) δ 4.62 (s, 1H], 3.86-3.92 [m, 2H], 3.52-3.55 [m, 2H], 3.08 [br, 1H], 2.78-2.81 [t, J=3 Hz, 1H], 2.53-2.55 [t, J=3 Hz, 1H], 1.53-1.88 [m, 8H].
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FI Carroll, S Chaudhari, JB Thomas… - Journal of medicinal …, 2005 - ACS Publications
N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines (6a−g) were designed and synthesized as conformationally constrained analogues of the trans-3,4-dimethyl-4-…
Number of citations: 22 pubs.acs.org

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